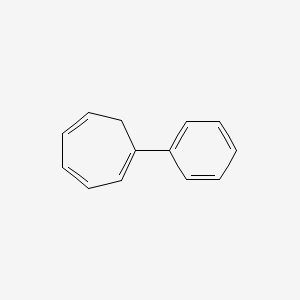
1-Phenylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylcyclohepta-1,3,5-triene is an organic compound characterized by a seven-membered ring with alternating double bonds and a phenyl group attached to one of the carbon atoms in the ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylcyclohepta-1,3,5-triene can be synthesized through the reaction of aromatic hydrocarbons with diazo compounds in the presence of transition metal complexes. For example, the reaction of benzene with diazomethane, methyldiazoacetate, adamantanoyldiazomethane, or 1-diazo-3-phenylpropan-2-one, using rhodium trifluoroacetate as a catalyst, can yield cyclohepta-1,3,5-trienes .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of transition metal-catalyzed reactions with diazo compounds, as mentioned above. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the ring to single bonds, leading to different saturated or partially saturated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl group or the ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce cycloheptane derivatives.
Applications De Recherche Scientifique
1-Phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of seven-membered rings and their derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of its derivatives in treating various diseases.
Industry: The compound and its derivatives are used in the synthesis of advanced materials and as intermediates in organic synthesis.
Mécanisme D'action
The mechanism by which 1-Phenylcyclohepta-1,3,5-triene exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the conjugated system of double bonds in the ring and the phenyl group. These features allow it to participate in various chemical reactions, including cycloaddition and substitution reactions, by interacting with different molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Cyclohepta-1,3,5-triene: A similar compound without the phenyl group, used to study the effects of ring size and conjugation on reactivity.
1-Phenylcyclohexa-1,3-diene: A six-membered ring analogue, used to compare the effects of ring size on chemical properties.
1-Phenylcycloocta-1,3,5,7-tetraene: An eight-membered ring analogue, used to study the effects of extended conjugation on stability and reactivity.
Uniqueness: 1-Phenylcyclohepta-1,3,5-triene is unique due to its seven-membered ring structure with alternating double bonds and the presence of a phenyl group. This combination of features imparts distinct reactivity and stability compared to its analogues, making it a valuable compound for research in organic chemistry and related fields.
Propriétés
Numéro CAS |
1541-14-6 |
|---|---|
Formule moléculaire |
C13H12 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
1-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H12/c1-2-5-9-12(8-4-1)13-10-6-3-7-11-13/h1-8,10-11H,9H2 |
Clé InChI |
BRTOKSZLFJNPBH-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC=C1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


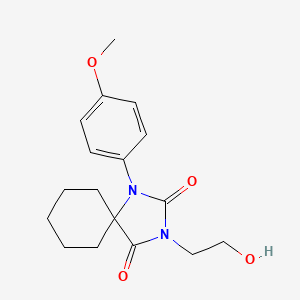
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
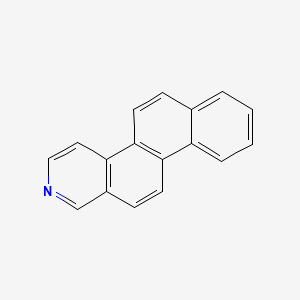
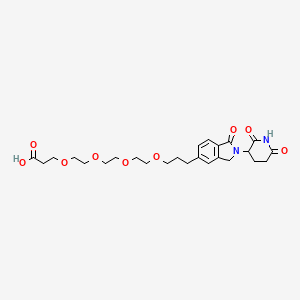
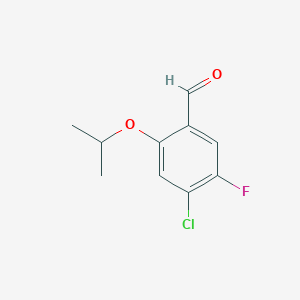

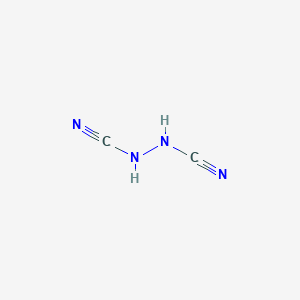
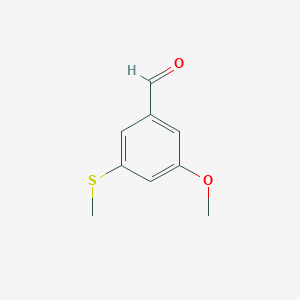
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
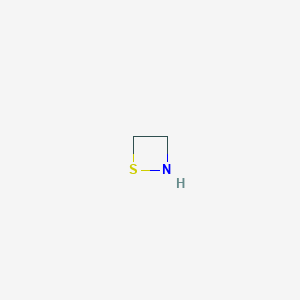
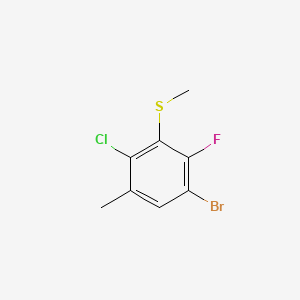
![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
azanide](/img/structure/B14761741.png)
